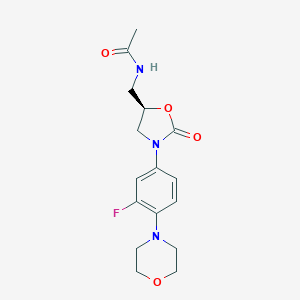

(R)-Linezolid

Description

Properties

IUPAC Name |

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275723 | |

| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872992-20-6 | |

| Record name | R-Linezolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-LINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a New Antibiotic Class: A Technical Guide to the Discovery and History of (S)-Linezolid

Foreword: A Paradigm Shift in Antibacterial Therapy

The late 20th century witnessed a concerning rise in antimicrobial resistance, particularly among Gram-positive pathogens. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) posed a significant threat to public health, rendering many existing antibiotic therapies ineffective.[1] This escalating crisis created an urgent medical need for novel classes of antibiotics with unique mechanisms of action. In 2000, the approval of Linezolid (marketed as Zyvox) marked a pivotal moment in this battle.[2] It was the first member of a new class of synthetic antibiotics, the oxazolidinones, to be introduced into clinical practice in over two decades.[2] This guide provides an in-depth technical exploration of the discovery, history, and development of the biologically active enantiomer, (S)-Linezolid, tailored for researchers, scientists, and drug development professionals. It is important to note that while the initial query specified "(R)-Linezolid," the antibacterial activity resides in the (S)-enantiomer, which is the focus of this guide.[3]

The Genesis of Oxazolidinones: From Herbicides to Antibacterials

The foundational discovery of the oxazolidinone scaffold was not in the realm of medicine, but rather in agricultural science. These compounds were initially investigated for their herbicidal properties. However, in the 1980s, scientists at DuPont began exploring their potential as antibacterial agents, leading to the identification of early compounds like DuP-721.[1] While these initial candidates demonstrated promising in vitro activity, they were ultimately plagued by toxicity issues, which led to the discontinuation of their development.[1]

Despite these early setbacks, the unique chemical structure and mechanism of action of the oxazolidinones continued to intrigue researchers. In the 1990s, a dedicated research program at Pharmacia & Upjohn (now part of Pfizer) revisited this chemical class.[4] Their efforts were driven by a deep understanding of the structure-activity relationships (SAR) and a commitment to overcoming the toxicity challenges of the earlier compounds.

Structure-Activity Relationship (SAR) Studies: The Path to Linezolid

The Pharmacia & Upjohn team embarked on extensive SAR studies to optimize the oxazolidinone scaffold for both potent antibacterial activity and an acceptable safety profile.[5][6] These investigations revealed several key structural features essential for efficacy:

-

The Oxazolidinone Core (A-Ring): This five-membered ring is the central pharmacophore. The (S)-configuration at the C-5 position was found to be crucial for antibacterial activity.[3]

-

The N-Aryl Substituent (B-Ring): An N-phenyl group at the 3-position of the oxazolidinone ring was determined to be optimal. A fluorine atom at the meta-position of this phenyl ring significantly enhanced potency.[3]

-

The C-5 Side Chain: The nature of the substituent at the C-5 position proved to be a critical determinant of activity. The acetamidomethyl group present in Linezolid was found to provide a balanced profile of potency and safety.[5][6]

-

The Morpholine Ring (C-Ring): The para-morpholino group on the N-phenyl ring was instrumental in improving the pharmacokinetic properties of the molecule, including its excellent oral bioavailability.[5]

These systematic modifications led to the identification of two promising clinical candidates: eperezolid and linezolid.[4] While both showed nearly identical in vitro activity and toxicity profiles, Linezolid was ultimately selected for further development due to its superior pharmacokinetic profile, which allowed for twice-daily dosing compared to the three-times-a-day regimen required for eperezolid.[1][4]

Diagram: Key Structural Features of (S)-Linezolid

Caption: Key pharmacophoric elements of (S)-Linezolid.

The Asymmetric Synthesis of (S)-Linezolid: A Stereochemical Imperative

The critical importance of the (S)-configuration at the C-5 position of the oxazolidinone ring necessitated the development of efficient and stereoselective synthetic routes. Over the years, numerous asymmetric syntheses of (S)-Linezolid have been reported, reflecting the ingenuity of process chemists.[7][8][9][10] One notable and elegant approach involves a copper-catalyzed asymmetric Henry reaction as the key step.[7][8]

Experimental Protocol: Asymmetric Synthesis via Henry Reaction

This protocol outlines a representative asymmetric synthesis of (S)-Linezolid.

Step 1: Asymmetric Henry Reaction

-

To a solution of 3-fluoro-4-morpholinobenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent (e.g., isopropanol) at room temperature, add a chiral copper(II) catalyst complex (e.g., Cu(OAc)₂ with a camphor-derived aminopyridine ligand) (0.05 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting nitroaldol intermediate by column chromatography to yield (R)-1-(3-fluoro-4-morpholinophenyl)-2-nitroethanol.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified nitroaldol (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as Raney nickel or palladium on carbon (catalytic amount), under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding amino alcohol.

Step 3: Cyclization to Form the Oxazolidinone Ring

-

Dissolve the amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the cyclization is complete.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the oxazolidinone intermediate.

Step 4: Acetylation of the Amine

-

Dissolve the oxazolidinone intermediate (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base).

-

Add acetic anhydride or acetyl chloride (1.1 eq) and stir at room temperature.

-

Upon completion, quench the reaction with water and extract the product.

-

Purify the crude product by recrystallization or column chromatography to obtain (S)-Linezolid.

Diagram: Asymmetric Synthesis Workflow

Caption: A representative asymmetric synthesis route to (S)-Linezolid.

A Unique Mechanism of Action: Halting Protein Synthesis at its Inception

Linezolid's efficacy stems from its novel mechanism of action, which distinguishes it from all other classes of protein synthesis inhibitors.[11][12] While most antibiotics that target the ribosome inhibit the elongation phase of protein synthesis, Linezolid acts at the very beginning of the process.[11]

Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[12] This binding site is located at the peptidyl transferase center (PTC). By occupying this critical position, Linezolid prevents the formation of a functional 70S initiation complex, which is the essential first step in bacterial protein synthesis.[12] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). By blocking the assembly of this complex, Linezolid effectively halts the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[12]

This unique mechanism means that there is no cross-resistance between Linezolid and other classes of protein synthesis inhibitors.[11]

Diagram: Mechanism of Action

Caption: Linezolid's inhibition of the 70S initiation complex formation.

Clinical Development and Efficacy: A New Weapon Against Resistant Pathogens

Linezolid underwent rigorous clinical trials that demonstrated its efficacy in treating a range of serious Gram-positive infections.[4] Its excellent oral bioavailability of nearly 100% allows for a convenient switch from intravenous to oral therapy.[1]

Comparative Efficacy: Linezolid vs. Vancomycin for MRSA Infections

A key area of clinical investigation has been the comparison of Linezolid with vancomycin, the standard of care for MRSA infections. Numerous studies and meta-analyses have been conducted to evaluate their relative effectiveness.

| Outcome Measure | Linezolid | Vancomycin | Odds Ratio (95% CI) | p-value | Reference(s) |

| Clinical Cure Rate (at end of treatment) | Higher | Lower | 1.85 (1.33-2.59) | <0.001 | [13] |

| Clinical Cure Rate (at follow-up) | Higher | Lower | 1.49 (1.17-1.91) | 0.001 | [13] |

| MRSA Clearance Rate (at end of therapy) | Superior | Inferior | - | - | [13] |

| MRSA Clearance Rate (at test of cure) | Superior | Inferior | - | - | [13] |

| All-Cause Mortality (Nosocomial Pneumonia) | Lower | Higher | - | - | [14] |

Note: The table presents a summary of findings from a meta-analysis and other studies. Odds ratios and p-values are indicative of a statistically significant advantage for Linezolid in the cited studies.

While some individual trials have shown no statistically significant difference in overall cure rates, meta-analyses and studies focusing on specific infections like nosocomial pneumonia have suggested potential advantages for Linezolid.[11][13][14][15][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A fundamental in vitro assay to determine the susceptibility of a bacterial isolate to an antibiotic is the Minimum Inhibitory Concentration (MIC) test.

Broth Microdilution Method (as per CLSI/EUCAST guidelines)

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of Linezolid in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a series of two-fold serial dilutions of the Linezolid stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum of the test organism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Linezolid that completely inhibits the visible growth of the organism.

Diagram: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: A Legacy and a Foundation for Future Innovation

The discovery and development of (S)-Linezolid represent a landmark achievement in medicinal chemistry and infectious disease research. It not only provided a critically needed therapeutic option for treating multidrug-resistant Gram-positive infections but also validated a new antibiotic target and mechanism of action. The story of Linezolid is a testament to the power of persistent and rational drug design, turning an initially unpromising class of compounds into a life-saving medicine. The insights gained from the extensive SAR studies and the novel synthetic strategies developed for Linezolid continue to inform the discovery of next-generation oxazolidinones and other antibacterial agents, ensuring that the fight against antimicrobial resistance remains a dynamic and evolving field.

References

- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). National Institutes of Health.

- Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001). Chemical & Pharmaceutical Bulletin.

- Linezolid versus Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections. (2003). Clinical Infectious Diseases.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). National Institutes of Health.

- Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. (2015). National Institutes of Health.

- Known structure-activity relationships of oxazolidinone antibiotics. (n.d.). ResearchGate.

- Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis. (2017). European Review for Medical and Pharmacological Sciences.

- Linezolid versus vancomycin for MRSA skin and soft tissue infections (systematic review and meta-analysis). (2010). National Center for Biotechnology Information.

- Oxazolidinone antibiotics. (n.d.). EBSCO.

- Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications. (2016). National Institutes of Health.

- Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. (2013). RSC Advances.

- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2022). National Institutes of Health.

- The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent. (2001). Current Drug Targets - Infectious Disorders.

- Derivation of a Precise and Consistent Timeline for Antibiotic Development. (2022). National Institutes of Health.

- Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates. (2022). National Institutes of Health.

- The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. (2022). Beilstein Archives.

- Bedaquiline and linezolid MIC distributions and epidemiological cut-off values for Mycobacterium tuberculosis in the Latin American region. (2021). Journal of Antimicrobial Chemotherapy.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health.

- Expert consensus statement on therapeutic drug monitoring and individualization of linezolid. (2022). National Institutes of Health.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate.

- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate.

- A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica.

Sources

- 1. toku-e.com [toku-e.com]

- 2. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Linezolid versus vancomycin for MRSA skin and soft tissue infections (systematic review and meta-analysis) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Imperative for Enantiopure (S)-Linezolid

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-Linezolid

Linezolid is a critically important synthetic antibiotic, representing the first member of the oxazolidinone class to be approved for clinical use. It exhibits potent activity against a range of serious Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by a novel mechanism involving the inhibition of bacterial protein synthesis at the initiation stage.[1][2]

The Linezolid molecule possesses a single stereocenter at the C-5 position of the oxazolidinone ring. Its pharmacological activity is almost exclusively associated with the (S)-enantiomer. The (R)-enantiomer is considered essentially inactive and constitutes a chiral impurity.[3] Consequently, the development of efficient, scalable, and stereocontrolled synthetic methods to produce enantiomerically pure (S)-Linezolid is a paramount objective in pharmaceutical chemistry. This guide provides an in-depth analysis of the core strategies employed to achieve this, tailored for researchers and drug development professionals.

Part 1: Core Synthetic Philosophies

The synthesis of enantiopure (S)-Linezolid is dominated by two principal strategies: the utilization of pre-existing chirality from the "chiral pool" and the creation of the key stereocenter through asymmetric synthesis.

Figure 1: Core strategic workflows for (S)-Linezolid synthesis.

The Chiral Pool Approach: Leveraging Nature's Stereochemistry

This strategy is arguably the most common in industrial settings due to the relatively low cost and high enantiomeric purity of the starting materials. The core principle is to use a readily available enantiopure molecule as a scaffold, transferring its stereochemistry to the final product.

Key Starting Materials:

-

(R)-Epichlorohydrin: This is an inexpensive and widely available chiral building block. The synthesis typically involves the nucleophilic opening of the epoxide ring by 3-fluoro-4-morpholinylaniline, which sets the (R)-configuration at the chloromethyl-bearing carbon. This intermediate then undergoes cyclization to form the oxazolidinone ring.[2][4] The stereochemistry is inverted at the C-5 position during the subsequent functionalization steps to yield the final (S)-Linezolid.

-

D-Mannitol: This sugar provides a source of multiple stereocenters. While effective, synthetic routes starting from D-mannitol can be lengthy, involving several protection and deprotection steps to isolate the desired chiral fragment.[1][5]

The primary advantage of this approach is its robustness and predictability. The stereochemical outcome is dictated by the starting material, obviating the need for complex asymmetric catalysts and optimization of enantioselectivity. However, the synthetic sequences can sometimes be longer compared to asymmetric methods.

Asymmetric Synthesis: Creating Chirality on Demand

Asymmetric synthesis builds the chiral center from achiral or prochiral precursors using a chiral catalyst or auxiliary. This approach offers elegance and often shorter routes.

The Asymmetric Henry (Nitroaldol) Reaction:

A prominent method in the literature involves the copper-catalyzed asymmetric Henry reaction.[3][6] This reaction couples nitromethane with an aldehyde precursor, typically N-Cbz-3-aminopropane-1-al, to form a chiral nitroaldol.

The causality behind this choice is the high level of stereocontrol that can be achieved with chiral ligands complexed to a metal catalyst (e.g., copper(II)). The catalyst creates a chiral environment, forcing the addition of the nitromethane to one face of the aldehyde, leading to a high enantiomeric excess (ee) of one enantiomer.[7][8] The resulting nitroaldol is a versatile intermediate; the nitro group can be reduced to an amine, and the hydroxyl group can participate in the formation of the oxazolidinone ring. Enantiomeric excesses of up to 91% have been reported for the key nitroaldol intermediate using this method.[7]

Figure 2: Mechanism of the catalytic asymmetric Henry reaction.

Part 2: Key Transformations and Mechanistic Insights

Regardless of the initial strategy, the synthesis converges on several key chemical transformations to construct the final molecule.

Formation of the Oxazolidinone Ring

The construction of the 5-membered oxazolidinone ring is a critical step. A common and efficient method involves the cyclization of an N-substituted-3-amino-1,2-propanediol intermediate.

-

With Phosgene Derivatives: Reagents like phosgene, diphosgene, or triphosgene were used in early syntheses but are now largely avoided in industrial production due to their extreme toxicity.

-

With Carbonyl Diimidazole (CDI): CDI is a much safer and highly effective reagent for this transformation. It reacts with the hydroxyl and amino groups of the amino alcohol intermediate to form the cyclic carbamate (oxazolidinone) ring with high yield.[1]

-

From an Isocyanate: An alternative route involves reacting 3-fluoro-4-morpholinophenylisocyanate with a chiral epoxide, such as (R)-glycidyl butyrate or (R)-epoxyazidopropane, often catalyzed by a Lewis acid like magnesium bromide.[9][10] This reaction simultaneously introduces the aryl group and forms the oxazolidinone ring.

Installation of the Acetamide Side Chain

The final steps of the synthesis involve converting a precursor group at the C-5 position into the required (S)-acetamidomethyl side chain. A common pathway proceeds via the key intermediate (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one.[11]

-

Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.[12]

-

Nucleophilic Substitution: The activated intermediate is then treated with an azide source, such as sodium azide. This SN2 reaction proceeds with inversion of configuration, converting the (R)-stereocenter to the desired (S)-configuration.

-

Reduction and Acetylation: The resulting azide is reduced to the primary amine (Linezolid amine) via catalytic hydrogenation (e.g., using Pd/C).[9] The final step is the acetylation of this amine with acetic anhydride to yield (S)-Linezolid.[2]

An alternative to the azide route involves using potassium phthalimide as the nitrogen source, followed by deprotection with hydrazine hydrate to release the primary amine.[2][13] This method avoids the use of potentially explosive azides, making it more amenable to large-scale synthesis.[4]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 10. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 11. (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one - CAS:168828-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 12. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 13. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

(R)-Linezolid: A Molecular Dissection of its Ribosomal RNA Inhibition Mechanism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Linezolid, the first clinically approved oxazolidinone antibiotic, presents a unique paradigm in the inhibition of bacterial protein synthesis. Its efficacy against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), stems from a distinct mechanism of action targeting the bacterial ribosome.[1][2] This guide provides a comprehensive technical exploration of the molecular interactions between (R)-Linezolid and its target, the 23S ribosomal RNA (rRNA) of the 50S subunit. We will dissect the precise binding site, the structural consequences of this interaction, and the ultimate disruption of the protein synthesis initiation phase. Furthermore, this document details the key experimental methodologies that have been instrumental in elucidating this mechanism and explores the molecular basis of clinical resistance.

The Strategic Target: The Bacterial 50S Ribosomal Subunit

The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a primary target for numerous antibiotic classes.[3] Its structural and compositional differences from the eukaryotic 80S ribosome provide a therapeutic window, allowing for selective inhibition of bacterial protein synthesis with minimal host toxicity.[1] Linezolid specifically targets the large 50S subunit, which houses the peptidyl transferase center (PTC) – the catalytic core responsible for peptide bond formation.[4][5] The PTC is a highly conserved region composed almost entirely of 23S rRNA, making it an ideal target for broad-spectrum activity against susceptible bacteria.[5]

The Mechanism of Action: Arresting Translation at Initiation

Unlike many antibiotics that inhibit the elongation phase of protein synthesis, Linezolid's primary mechanism is the inhibition of the initiation phase.[6][7] It prevents the formation of a functional 70S initiation complex, which is the crucial first step in translating mRNA into protein.[1][8]

This inhibitory action is achieved by Linezolid binding to a specific site on the 23S rRNA within the 50S subunit.[9] This binding event sterically interferes with the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the P-site.[10][11] By preventing the stable association of the fMet-tRNA with the ribosome-mRNA complex, Linezolid effectively blocks the formation of the first peptide bond, thereby halting protein synthesis before it can even begin.[12][13][14]

The High-Resolution Binding Site within the Peptidyl Transferase Center

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the Linezolid binding site to the A-site pocket of the PTC on the 50S subunit.[5][11][15] The drug nestles into a deep cleft formed exclusively by universally conserved 23S rRNA nucleotides.[4][11]

Key interactions in Staphylococcus aureus include:

-

Hydrogen Bonds: The drug forms critical hydrogen bonds with specific rRNA bases. The morpholino ring's oxygen interacts with U2585, the acetamide group with A2451, and the oxazolidinone ring with G2505.[3]

-

Hydrophobic and van der Waals Interactions: The aromatic rings of Linezolid engage in favorable hydrophobic and van der Waals interactions with surrounding nucleotides, including G2061, C2501, U2504, and U2506, which further stabilize its position.[3]

Induced Conformational Changes in 23S rRNA

Linezolid binding is not a simple lock-and-key interaction. It actively remodels the local architecture of the PTC. A critical event is the stabilization of the universally conserved nucleotide U2585 into a non-productive conformation.[3][11] In its normal, flexible state, U2585 is vital for the induced-fit binding of tRNAs. By locking U2585 in a fixed position via a hydrogen bond, Linezolid prevents the necessary conformational flexibility required for productive tRNA binding and peptide bond formation.[3]

Sources

- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 4. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]

- 7. Linezolid - Wikipedia [en.wikipedia.org]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-Linezolid Structure-Activity Relationship (SAR) Studies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant milestone in the fight against multidrug-resistant Gram-positive pathogens.[1][2] Its novel mechanism of action, targeting the initiation phase of bacterial protein synthesis, provides a critical advantage against organisms that have developed resistance to other antibiotic classes.[][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the (R)-Linezolid scaffold. We will deconstruct the molecule to its core components, examining the causal relationships between specific structural modifications and their impact on antibacterial potency, target binding, and spectrum of activity. Furthermore, this document details the essential experimental workflows required to conduct robust SAR studies, from chemical synthesis to microbiological evaluation, grounding these protocols in established, self-validating standards.

The Molecular Target and Mechanism of Action: The Bacterial Ribosome

The antibacterial efficacy of Linezolid stems from its unique ability to inhibit bacterial protein synthesis at the initiation stage.[][5] Unlike many antibiotics that interfere with the elongation phase, Linezolid prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[4][5]

Linezolid exerts its effect by binding specifically to the 50S ribosomal subunit.[2][4] High-resolution structural studies have pinpointed its binding site to the peptidyl transferase center (PTC), a deep cleft formed by 23S rRNA nucleotides.[6][7] This binding pocket is strategically located where aminoacyl-tRNAs must position themselves for peptide bond formation.[6][7] By occupying this space, Linezolid sterically hinders the correct placement of the tRNA in the A-site, thereby arresting the entire process of protein synthesis before it can effectively begin.[5][7] This distinct mechanism means that cross-resistance with other protein synthesis inhibitors is rare.[5]

Key interactions within the binding pocket include hydrogen bonds and van der Waals forces with specific 23S rRNA residues, such as A2451 and U2585.[7] The precise orientation and conformation of Linezolid within this pocket are paramount to its activity, making it a rich target for SAR exploration.

Visualization: Linezolid's Interaction with the Peptidyl Transferase Center (PTC)

The following diagram illustrates the key interactions between Linezolid and the 23S rRNA nucleotides within the 50S ribosomal subunit. Understanding these interactions is fundamental to interpreting SAR data.

Caption: Key binding interactions of Linezolid within the PTC.

Core Structure-Activity Relationships of the Linezolid Scaffold

The antibacterial activity of Linezolid is not attributable to a single functional group but rather to the synergistic interplay of its distinct structural components.[8] The molecule can be dissected into three key regions for SAR analysis: the A-ring (oxazolidinone core), the B-ring (N-aryl substituent), and the C-5 side chain.[8][9]

The A-Ring: Oxazolidinone Core and Stereochemistry

The oxazolidinone ring is the central pharmacophore.[8] Its structural rigidity and planarity are crucial for proper orientation within the ribosomal binding site.[] A critical and non-negotiable feature for activity is the stereochemistry at the C-5 position. The (R)-configuration (also referred to as S-configuration in some literature depending on nomenclature conventions) is essential for antibacterial activity.[][8] The enantiomer, (S)-Linezolid, is devoid of significant antibacterial potency, a fact that underscores the precise stereochemical requirements of the ribosomal target. This chirality correctly positions the C-5 side chain for its vital interactions within the binding pocket.

The B-Ring: N-Aryl Substituent

The N-aryl ring, specifically the 3-fluorophenyl group in Linezolid, plays a significant role in both potency and pharmacokinetic properties.[10]

-

Fluorine Substitution: The fluorine atom at the 3-position of the phenyl ring is a key determinant of potency.[11][12] This substitution enhances activity, likely through favorable electronic and hydrophobic interactions within the binding site.[13] Studies introducing fluorine have consistently shown improved antibacterial effects compared to non-fluorinated analogues.[11][12]

-

The Morpholine Moiety: Attached at the 4-position of the phenyl ring is the morpholine ring. This group is crucial. Its oxygen atom forms a key hydrogen bond with the U2585 nucleotide of the 23S rRNA, anchoring the molecule in the PTC.[7] While other heterocyclic systems have been explored at this position, the morpholine ring provides a well-optimized balance of potency, solubility, and metabolic stability.

The C-5 Side Chain: The Acetamidomethyl Group

The (R)-5-acetamidomethyl group is arguably the most critical region for direct interaction with the ribosome and a primary focus of SAR studies.[10][14]

-

The Acetamide Moiety: The acetamide group forms a crucial hydrogen bond with nucleotide A2451.[7] This interaction is a cornerstone of Linezolid's binding affinity.

-

Chain Length and Substituents: SAR studies have shown that the N-acetyl group is optimal. Increasing the alkyl chain length generally leads to a decrease in potency.[12] However, replacing the acetamide with other bioisosteres, such as thioamides, thiocarbamates, or small heterocyclic rings like 1,2,3-triazoles, has yielded compounds with retained or even enhanced potency.[10][11][15] This suggests that while the hydrogen bonding capability is vital, the pocket can accommodate different functionalities. Modifications in this region are particularly important for designing next-generation oxazolidinones to overcome resistance mechanisms like the Cfr methyltransferase, which modifies A2503 and can sterically hinder the binding of compounds with a traditional acetamide group.[10][15]

Systematic SAR Exploration: A Data-Driven Analysis

The following table summarizes representative SAR data from various studies, illustrating the impact of modifications at different positions on antibacterial activity, measured by Minimum Inhibitory Concentration (MIC).

| Compound/Analogue | Key Modification | MIC (μg/mL) vs. S. aureus ATCC 29213 | Rationale for Activity Change | Reference |

| This compound | Reference Compound | 1-4 | Optimal binding via acetamide, morpholine, and fluoro-phenyl groups. | [15] |

| Analogue 1 | (S)-enantiomer | >64 | Incorrect stereochemistry prevents proper fit in the ribosomal binding pocket. | [] |

| Analogue 2 | No fluorine on B-ring | 8-16 | Loss of favorable electronic/hydrophobic interactions, reducing potency. | [11][12] |

| Analogue 3 | C-5 side chain: N-propionamide | 4-8 | Increased alkyl chain length begins to reduce binding affinity. | [12] |

| Analogue 4 | C-5 side chain: 1,2,3-triazole | 1-2 | Triazole acts as an effective bioisostere for the acetamide, maintaining key interactions. | [10] |

| Analogue 5 | C-5 side chain: Hydroxymethyl | 8-16 | Loss of the critical hydrogen bond donor/acceptor capability of the amide group. | [10] |

| Analogue 6 | C-5 side chain: Thioamide | 1-4 | Thioamide maintains hydrogen bonding capacity and can enhance potency. | [11] |

Note: MIC values are generalized from multiple sources for illustrative purposes.

Experimental Workflows for Oxazolidinone SAR Studies

A successful SAR campaign relies on a systematic and reproducible experimental workflow. This involves the synthesis of analogues, evaluation of their antibacterial activity, and confirmation of on-target activity.

Visualization: Workflow for a Typical Linezolid SAR Study

This diagram outlines the logical progression from molecular design to data analysis in an SAR study.

Caption: Iterative cycle of a structure-activity relationship study.

Protocol: Generalized Synthesis of Linezolid Analogues

This protocol outlines a common synthetic route for producing this compound analogues with modifications to the C-5 side chain, a frequent objective in SAR studies.[16]

Objective: To synthesize N-((R)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl) analogues.

Starting Material: (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine.

Step-by-Step Methodology:

-

Preparation of the Amine Intermediate: The key amine intermediate is typically synthesized from (R)-epichlorohydrin and 3-fluoro-4-morpholinylaniline, followed by cyclization and functional group manipulation (e.g., conversion of a hydroxyl to an azide, then reduction).[16]

-

Acylation Reaction (Coupling): a. Dissolve 1.0 equivalent of the amine intermediate in a suitable aprotic solvent (e.g., Dichloromethane, DMF). b. Add 1.2 equivalents of a base (e.g., Triethylamine, DIPEA) to the solution and stir at 0 °C. c. Slowly add 1.1 equivalents of the desired acylating agent (e.g., an acid chloride, R-COCl) or activate the corresponding carboxylic acid (R-COOH) with a coupling agent (e.g., EDC/HOBt). d. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: a. Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to yield the final analogue.

-

Structural Verification: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Broth Microdilution MIC Assay

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[17][18][19]

Objective: To determine the lowest concentration of a Linezolid analogue that inhibits the visible growth of a target bacterium.

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. faecium ATCC 29212).

-

Test compounds and reference antibiotic (Linezolid) dissolved in DMSO.

Step-by-Step Methodology:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Plate Preparation: a. Prepare a 2-fold serial dilution of each test compound and Linezolid directly in the 96-well plates using CAMHB. Typical concentration ranges are 64 to 0.06 µg/mL. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls (Self-Validation): a. Growth Control: A well containing only CAMHB and the bacterial inoculum (no drug). b. Sterility Control: A well containing only CAMHB (no bacteria, no drug). c. Reference Control: Include Linezolid in every assay to ensure consistency and validate results against a known standard.

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours in ambient air.

-

Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[20] b. The growth control must show clear turbidity, and the sterility control must remain clear.

Conclusion and Future Directions

The structure-activity relationship of this compound is a well-defined field, yet it continues to offer fertile ground for innovation. The core principles—the necessity of the (R)-configuration at C-5, the importance of the fluorinated N-aryl ring, and the hydrogen-bonding capability of the C-5 side chain—remain the foundation of all modern oxazolidinone design.[8][10]

Future research is primarily driven by the need to overcome emerging resistance mechanisms, particularly the Cfr-mediated methylation of the ribosome.[6][15] This has shifted the focus of SAR studies towards modifications of the C-5 side chain and the exploration of novel heterocyclic replacements for the morpholine ring to establish new interactions within the PTC that are unaffected by resistance mutations.[10][15] By leveraging the foundational SAR knowledge detailed in this guide and applying the robust experimental workflows, researchers can continue to evolve this critical class of antibiotics to meet the challenges of antimicrobial resistance.

References

- Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones. PubMed.

- Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. PMC.

- Global Health: Antimicrobial Resistance: Linezolid. PDB-101.

- Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. PubMed.

- Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. ACS Publications.

- What is the mechanism of Linezolid? Patsnap Synapse.

- Linezolid. Wikipedia.

- Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. MDPI.

- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.

- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

- Synthesis of Antibiotic Linezolid Analogues. RASAYAN Journal of Chemistry.

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

- Oxazolidinone structure-activity relationships leading to linezolid. PubMed.

- Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. PubMed.

- M07-A8. Regulations.gov.

- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. NIH.

- Broth Microdilution. MI - Microbiology.

- Oxazolidinone Structure–Activity Relationships Leading to Linezolid. ResearchGate.

- Structure activity relationship of Linezolid. ResearchGate.

- Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. PMC - NIH.

- Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. PMC - NIH.

- Linezolid analogues with C-5 side chain modifications. ResearchGate.

- Assay for ribosome binding drugs. Morressier.

- Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida. Oxford Academic.

- Antibiotics targeting bacterial ribosomal subunit biogenesis. PMC - NIH.

- Ribosome Assembly as Antimicrobial Target. MDPI.

- The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers.

Sources

- 1. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 5. Linezolid - Wikipedia [en.wikipedia.org]

- 6. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. journals.asm.org [journals.asm.org]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

Foreword: A Paradigm Shift in Gram-Positive Antimicrobial Therapy

An In-depth Technical Guide to the Core Pharmacological Properties of (R)-Linezolid

The emergence of multidrug-resistant Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presented a formidable challenge to clinical medicine in the late 20th century. The introduction of Linezolid, the first clinically approved member of the oxazolidinone class of antibiotics, marked a pivotal moment in addressing this threat. As a completely synthetic antimicrobial, its development was not predicated on modifying existing natural products but on a rational design targeting a unique bacterial process. This guide provides a deep dive into the fundamental pharmacological properties of this compound, the active enantiomer, intended for researchers and drug development professionals. We will dissect its mechanism, explore its pharmacokinetic and pharmacodynamic profiles, and detail the experimental frameworks used to characterize its activity.

The Unique Mechanism of Action: Halting Protein Synthesis at its Inception

Unlike the vast majority of protein synthesis inhibitors that disrupt the elongation phase of translation (e.g., macrolides, aminoglycosides), Linezolid's primary power lies in its ability to block the very first step: initiation.[1][2][3] This distinction is critical as it circumvents most existing resistance mechanisms that target elongation-phase inhibitors.[1]

Linezolid exerts its effect by binding to the bacterial ribosome, a complex and highly conserved molecular machine. Specifically, it targets the 50S large ribosomal subunit.[3][4] High-resolution structural studies have pinpointed its binding site within the peptidyl transferase center (PTC), a functionally critical region composed almost entirely of 23S ribosomal RNA (rRNA).[5][6][7][8] By lodging itself in this A-site pocket, Linezolid physically obstructs the correct positioning of the initiator fMet-tRNA.[6][9] This action prevents the formation of the functional 70S initiation complex, which consists of the 50S and 30S subunits, mRNA, and the initiator tRNA.[10][11][12][13][14] Without this complete, functional complex, the translation of messenger RNA into protein cannot begin, leading to a cessation of bacterial proliferation.[2][14]

This mechanism confers a bacteriostatic effect against staphylococci and enterococci, effectively halting their growth and allowing the host immune system to clear the infection.[3][13] However, against most strains of streptococci, Linezolid exhibits bactericidal activity.[3][13]

Antimicrobial Spectrum of Activity

Linezolid's primary clinical value stems from its reliable activity against a wide array of clinically important Gram-positive bacteria, including strains resistant to other antibiotic classes.[2]

-

Staphylococcus aureus : Includes both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.[15]

-

Enterococcus faecium and Enterococcus faecalis : Critically, this includes vancomycin-resistant enterococci (VRE).[2][15]

-

Streptococcus pneumoniae : Active against both penicillin-susceptible and penicillin-resistant isolates.[1][15]

-

Other Streptococci : Including Streptococcus pyogenes and Streptococcus agalactiae.[2][3]

-

Other Pathogens : It demonstrates in vitro activity against Listeria monocytogenes, Corynebacterium species, certain Nocardia and Mycobacterium species (including some drug-resistant tuberculosis strains), and some anaerobic bacteria like Bacteroides fragilis and Clostridioides difficile.[1][2][][17]

Linezolid is notably ineffective against most Gram-negative bacteria due to the presence of endogenous efflux pumps that actively remove the drug from the bacterial cell, preventing it from reaching its ribosomal target.[18]

Table 1: In Vitro Susceptibility of Key Gram-Positive Pathogens to Linezolid

The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates, compiled from surveillance studies. These values are crucial for predicting clinical efficacy.

| Organism | Oxacillin/Vancomycin Status | No. of Isolates | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Oxacillin-Resistant (MRSA) | Varies | 2[19] | 2[20] or 4[19][21] |

| Staphylococcus aureus | Oxacillin-Susceptible (MSSA) | Varies | 2 | 2 |

| Enterococcus faecalis | Vancomycin-Susceptible | 428 | 2 | 2[20] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 196 | 2 | 2[20] |

| Streptococcus pneumoniae | Penicillin-Resistant | 422 | Not specified | Not specified |

| All S. pneumoniae | - | 422 | Not specified | 100% Susceptible[20] |

Note: Susceptibility breakpoints can vary by agency (e.g., CLSI, EUCAST). For S. aureus and Enterococcus, a MIC ≤4 µg/mL is generally considered susceptible.[13][19]

Pharmacokinetics: The Journey Through the Body (ADME)

A key advantage of Linezolid in clinical practice is its highly favorable pharmacokinetic profile, characterized by excellent oral bioavailability and wide tissue distribution.

-

Absorption : Following oral administration, Linezolid is rapidly and completely absorbed, with an absolute bioavailability of approximately 100%.[14][22][23] This allows for a seamless transition from intravenous (IV) to oral therapy without dose adjustment, facilitating earlier patient discharge.[24] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[22][25]

-

Distribution : Linezolid has a volume of distribution (Vd) at a steady state of 40 to 50 liters, which approximates total body water.[24][25] This indicates extensive penetration into tissues. Its binding to plasma proteins is low, at around 31%, meaning a large fraction of the drug is free and available to exert its antimicrobial effect.[22][24][25] It achieves clinically relevant concentrations in lung epithelial lining fluid, skin and soft tissues, bone, and cerebrospinal fluid (CSF).[24][25][26]

-

Metabolism : Linezolid is primarily metabolized via a non-enzymatic oxidation pathway, forming two inactive metabolites (PNU-142586 and PNU-142300).[24][25][26] Crucially, it is not a significant substrate, inhibitor, or inducer of the major cytochrome P450 (CYP450) enzyme systems, minimizing the potential for drug-drug interactions with medications metabolized through these common pathways.

-

Excretion : The drug is cleared through both renal and non-renal routes. Approximately 65% of clearance is non-renal (metabolic), while the remaining 35% is renal, with about 30-35% of the dose excreted unchanged in the urine.[22][23] The elimination half-life is consistently between 5 and 7 hours, supporting a twice-daily dosing regimen.[22]

Table 2: Key Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value | Clinical Implication |

| Oral Bioavailability | ~100%[22][23] | Interchangeable IV and oral dosing. |

| Tmax (Time to Peak) | 1–2 hours[22][25] | Rapid achievement of therapeutic concentrations. |

| Plasma Protein Binding | ~31%[22][24] | High fraction of active, unbound drug. |

| Volume of Distribution (Vd) | 40–50 L[24][25] | Excellent penetration into various tissues. |

| Elimination Half-Life (t½) | 5–7 hours[22] | Supports convenient twice-daily (q12h) dosing. |

| Primary Clearance Route | Non-renal (~65%)[23][24] | No dose adjustment needed for renal impairment. |

Pharmacodynamics: Linking Exposure to Efficacy

The pharmacodynamic (PD) profile of an antibiotic describes the relationship between drug exposure and its antimicrobial effect. For Linezolid, a time-dependent antibiotic, the most predictive pharmacokinetic/pharmacodynamic (PK/PD) index is the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC).[26][27]

An AUC₂₄/MIC ratio of 80 to 120 is generally associated with maximal efficacy for Gram-positive pathogens. The percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC) is also a relevant parameter, with a target of 85-100% often cited for optimal bacteriostatic activity.[27] Linezolid also exhibits a moderate post-antibiotic effect (PAE) of 1 to 2 hours against staphylococci and streptococci, meaning it continues to suppress bacterial growth even after concentrations fall below the MIC.[25][26]

Mechanisms of Acquired Resistance

While resistance to Linezolid remains relatively uncommon, its emergence is a significant clinical concern. The mechanisms almost exclusively involve modifications at the drug's binding site on the ribosome.[5][8]

-

23S rRNA Mutations : This is the most common mechanism.[5][28] Point mutations in the domain V region of the 23S rRNA gene, particularly the G2576T substitution, alter the conformation of the binding pocket, reducing Linezolid's binding affinity.[29][30]

-

Ribosomal Protein Alterations : Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the PTC, can also confer resistance.[5][31] These mutations are thought to cause allosteric changes that are transmitted through the rRNA network to the drug-binding site.[32]

-

cfr Gene Acquisition : A highly concerning mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[29][31] This gene is often located on mobile genetic elements like plasmids, allowing for horizontal transfer between bacteria.[29] It encodes an RNA methyltransferase that modifies a specific nucleotide (A2503) within the Linezolid binding site.[30] This methylation sterically hinders the binding of not only Linezolid but also several other classes of antibiotics that target the PTC, leading to a multidrug-resistant phenotype.[30]

Experimental Protocol: MIC Determination via Broth Microdilution

To ensure the trustworthiness and reproducibility of susceptibility data, standardized protocols are essential. The broth microdilution method is a cornerstone technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of Linezolid that visibly inhibits the growth of a specific bacterial isolate.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of Linezolid in a liquid growth medium. After incubation, the presence or absence of visible growth is assessed.

Methodology:

-

Preparation of Linezolid Stock Solution:

-

Accurately weigh a reference-grade powder of this compound.

-

Dissolve in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute in sterile water or cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the working Linezolid stock solution to well 1.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

-

Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity (growth). A button of cells at the bottom of a well indicates growth.

-

The MIC is the lowest concentration of Linezolid at which there is no visible growth (i.e., the first clear well).[19]

-

Validate the test by ensuring robust growth in the positive control (well 11) and no growth in the sterility control (well 12).

-

Concluding Remarks

This compound remains a cornerstone of therapy for severe Gram-positive infections, particularly those caused by resistant pathogens. Its unique mechanism of action, favorable pharmacokinetic profile, and high oral bioavailability provide significant clinical advantages. Understanding its core pharmacological properties—from its precise interaction with the bacterial ribosome to the PK/PD drivers of its efficacy—is paramount for its judicious use, the interpretation of clinical outcomes, and the development of next-generation oxazolidinones designed to overcome emerging resistance.[8] Continued surveillance of susceptibility patterns and a deep understanding of resistance mechanisms are essential to preserving the utility of this vital antimicrobial agent.

References

- Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link][10][11][12]

- De Angelis, F., & Giansanti, L. (2009). Linezolid-induced inhibition of mitochondrial protein synthesis. Clinical Infectious Diseases, 48(12), 1754–1755. [Link][4]

- Wilson, D. N., Schluenzen, F., Harms, J. M., Starosta, A. L., Connell, S. R., & Fucini, P. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339–13344. [Link][5][6][8]

- Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34. [Link][29]

- Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link][7]

- Hayakawa, K., Marchaim, D., Pogue, J. M., & Kaye, K. S. (2013). A review of the mechanisms of linezolid resistance in staphylococci and enterococci. Clinical Infectious Diseases, 57(8), 1146–1153. [Link][31][32]

- Singh, G., & Willson, R. J. (2024). Linezolid. In StatPearls.

- Lovering, A. M., & MacGowan, A. P. (2011). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy, 66(Suppl 4), iv7–iv15. [Link][24]

- A-Z of Drugs. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 663-664. [Link][1]

- MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(Suppl 2), ii17–ii25. [Link][25][26]

- Wikipedia. (2024). Linezolid. [Link][2]

- Drugs.com. (2025). Pharmacology of Linezolid. [Link][3]

- RCSB PDB-101. (n.d.). Linezolid. [Link][9]

- Patsnap Synapse. (2024). What is the mechanism of Linezolid?. [Link][14]

- Spigaglia, P. (2017). Different Resistance Mechanisms for Cadazolid and Linezolid in Clostridium difficile Found by Whole-Genome Sequencing Analysis. Antimicrobial Agents and Chemotherapy, 61(8), e00449-17. [Link][30]

- Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., & Hauer, M. J. (2001). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 40(11), 809–827. [Link][22]

- Luque, S., Grau, S., & Alvarez-Lerma, F. (2021). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. Antibiotics, 10(3), 251. [Link][27]

- Jones, R. N., & Johnson, D. M. (2005). In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrobial Agents and Chemotherapy, 49(12), 5122–5126. [Link][20]

- Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(Suppl 2), ii9–ii16. [Link][18]

- Welshman, I. R., Stalker, D. J., & Slatter, J. G. (2001). Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program. Antimicrobial Agents and Chemotherapy, 45(2), 529–535. [Link][23]

- Dr.Oracle. (2025). What is the antimicrobial spectrum of linezolid?. [Link][15]

- Guneysel, O., & Oncul, O. (2019). Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin-resistant Staphylococcus aureus Isolates. Mediterranean Journal of Infection Microbes and Antimicrobials, 8, 4. [Link][19]

- ResearchGate. (2025). Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus. [Link][21]

- Chen, C., et al. (2020). The in vitro antimicrobial activity of linezolid against unconventional pathogens. Frontiers in Pharmacology, 11, 598547. [Link][17]

- Gu, B., Kelesidis, T., Tsiodras, S., Hindler, J., & Humphries, R. M. (2012). An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. Core Evidence, 8, 1–17. [Link][33]

- Chen, Y., et al. (2021). Efficacy and safety of linezolid compared with other treatments for skin and soft tissue infections: a meta-analysis. Bioscience Reports, 41(10), BSR20211516. [Link][34]

- Serene. (2023).

Sources

- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 2. Linezolid - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]

- 10. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

- 17. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mjima.org [mjima.org]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Mechanisms of Linezolid Resistance in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. microbiologyjournal.org [microbiologyjournal.org]

- 30. journals.asm.org [journals.asm.org]

- 31. Mechanisms of linezolid resistance in staphylococci and enterococci isolated from two teaching hospitals in Shanghai, China | Semantic Scholar [semanticscholar.org]

- 32. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Antibacterial Spectrum of (R)-Linezolid

Preamble: Contextualizing (R)-Linezolid in Drug Discovery

The emergence of multidrug-resistant (MDR) pathogens necessitates a robust and continuous pipeline of novel antimicrobial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in treating serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, circumvents common cross-resistance pathways observed with other antibiotic classes.[3][4][]

Linezolid is a chiral molecule, with the pharmacological activity residing in the (S)-enantiomer.[3] The compound that is the subject of this guide, this compound, is its stereoisomer. In drug development, it is critical to characterize all stereoisomers of a chiral drug candidate. While often one enantiomer is active and the other is inactive (the eutomer and distomer, respectively), the distomer can sometimes contribute to off-target effects, exhibit different metabolic profiles, or possess unexpected biological activity.

This technical guide provides a comprehensive framework for conducting a preliminary in vitro evaluation of the antibacterial spectrum of this compound. The methodologies described herein are grounded in international standards and are designed to generate the foundational data required to make informed decisions in an early-stage research or drug development program. We will proceed from the foundational principles of susceptibility testing to detailed, actionable protocols, explaining the scientific rationale behind each experimental choice.

Section 1: The Mechanistic Foundation of Oxazolidinones

To logically design an antibacterial assessment, we must first understand the target. Linezolid acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][6] This blockade at the very start of protein synthesis is a distinct mechanism compared to other inhibitors that disrupt later elongation steps.[3][4] Therefore, any activity from this compound would likely stem from its ability (or inability) to effectively bind to this same ribosomal pocket. Resistance to Linezolid primarily arises from point mutations in the 23S rRNA gene (e.g., G2576T) or the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the binding site.[1][7][8]

Caption: Mechanism of Action for Oxazolidinones.

Section 2: Core Methodologies for Determining In Vitro Activity

The cornerstone of an antibacterial profile is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism under standardized conditions.[9][10] We will detail two gold-standard methods for quantitative MIC determination, referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Broth Microdilution Method

This is the most common quantitative method, valued for its efficiency and scalability.[10][13] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Causality of Protocol Choices:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[14]

-

Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is critical for reproducibility.[15] The final test concentration of ~5 x 10⁵ CFU/mL ensures that the bacterial density does not overwhelm the antimicrobial agent, which would lead to falsely elevated MICs.[16]

-

Controls: Including a growth control (no drug) and a sterility control (no bacteria) in every plate is a self-validating step to ensure the bacteria are viable and the medium is not contaminated.[10]

Step-by-Step Protocol:

-